molecular formula C12H19NO6 B2720892 3-Methoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid CAS No. 2138199-35-4

3-Methoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid

Cat. No.: B2720892
CAS No.: 2138199-35-4
M. Wt: 273.285
InChI Key: KHKXCXOXPYWOKE-UHFFFAOYSA-N
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Description

3-Methoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid is a pyrrolidine derivative featuring dual functional groups: a methoxycarbonyl group at position 3 and a tert-butoxycarbonyl (Boc) protecting group at position 1. Its IUPAC name highlights the stereochemistry and substituents, critical for its chemical behavior and applications in medicinal chemistry and organic synthesis . This compound is primarily used as an intermediate in peptide synthesis and drug development due to its stability under basic conditions and ease of deprotection for further functionalization.

Properties

IUPAC Name

3-methoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO6/c1-11(2,3)19-10(17)13-6-5-12(7-13,8(14)15)9(16)18-4/h5-7H2,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHKXCXOXPYWOKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(C(=O)O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrrolidine ring. One common approach is the cyclization of amino acids or their derivatives under acidic or basic conditions. The methoxycarbonyl and (2-methylpropan-2-yl)oxycarbonyl groups are then introduced through esterification reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of the pyrrolidine ring to pyrrolidone.

  • Reduction: : Reduction of the carbonyl groups to hydroxyl groups.

  • Substitution: : Replacement of the methoxycarbonyl or (2-methylpropan-2-yl)oxycarbonyl groups with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed

  • Oxidation: : Pyrrolidone derivatives.

  • Reduction: : Hydroxylated derivatives.

  • Substitution: : A wide range of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study enzyme-substrate interactions or as a probe to investigate metabolic pathways.

Medicine

Potential medicinal applications include the development of new pharmaceuticals. Its structural complexity and reactivity could make it a candidate for drug design and synthesis.

Industry

In industry, this compound could be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For example, in medicinal chemistry, it might interact with biological targets such as enzymes or receptors, leading to a biological response. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s unique dual-protection strategy distinguishes it from structurally related pyrrolidine derivatives. Below is a comparison of key structural analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Reference
3-Methoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid 1-Boc, 3-methoxycarbonyl C13H19NO6 285.29 (calculated) Not explicitly listed
1-Boc-4-(4-bromophenyl)pyrrolidine-3-carboxylic acid 1-Boc, 4-(4-bromophenyl) C16H20BrNO4 370.24 44828614
1-Boc-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid 1-Boc, 4-methoxycarbonyl C12H19NO6 273.29 1210863-93-6
1-Boc-4-(4-nitrophenyl)pyrrolidine-3-carboxylic acid 1-Boc, 4-(4-nitrophenyl) C16H20N2O6 336.34 959579-94-3

Key Observations :

  • Substituent Diversity : The target compound’s 3-methoxycarbonyl group contrasts with analogs bearing aryl (e.g., bromophenyl, nitrophenyl) or alternative carbonyl groups (e.g., acetyloxy in ). These substituents influence solubility, crystallinity, and reactivity .
  • Steric Effects : The Boc group at position 1 provides steric hindrance, reducing undesired side reactions during synthesis compared to less bulky protecting groups .

Physicochemical Properties

Molecular Weight and Stability
  • The target compound’s molecular weight (285.29 g/mol) is intermediate between simpler Boc-protected pyrrolidines (e.g., 273.29 g/mol in ) and aryl-substituted analogs (e.g., 370.24 g/mol in ).
  • Stability: The Boc group enhances stability under acidic conditions, while the methoxycarbonyl group increases susceptibility to hydrolysis under strong basic conditions compared to aryl-substituted derivatives .
Chromatographic Behavior
  • HPLC Retention : While direct data for the target compound are unavailable, analogs like the 4-nitrophenyl derivative () exhibit retention times influenced by polar nitro groups. The methoxycarbonyl group likely reduces retention time compared to aryl substituents due to increased polarity .

Biological Activity

3-Methoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid is a complex organic compound classified as an amino acid derivative. Its unique structure, characterized by a pyrrolidine ring with multiple functional groups, suggests significant potential for biological activity and therapeutic applications. This article explores the compound's synthesis, properties, and biological activities, supported by relevant data and case studies.

The molecular characteristics of this compound are summarized in the following table:

PropertyValue
Molecular FormulaC10H19N2O4
Molecular Weight266.72 g/mol
IUPAC Name3-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid; hydrochloride
InChI KeyBMFXKUJWJALOJJ-UHFFFAOYSA-N
Canonical SMILESCC(C)(C)OC(=O)N1CCC(C1)(C(=O)O)N.Cl

The compound appears as a white crystalline solid and is soluble in polar solvents, indicating its potential utility in various formulations.

Synthesis

The synthesis of this compound typically involves several steps, including the protection of functional groups to enhance reaction specificity. Common reagents used in its synthesis include:

  • Potassium permanganate for oxidation
  • Lithium aluminum hydride for reduction
  • Various alkyl halides for substitution reactions

These synthetic pathways are essential for modifying the compound to enhance its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes or receptors. Upon binding to these targets, it may modulate enzyme activity or alter receptor signaling pathways, leading to various biochemical effects. The precise mechanisms remain to be fully elucidated and are a focus of ongoing research.

Biological Activity

Research indicates that derivatives of pyrrolidine compounds exhibit a range of biological activities, including antibacterial properties. For instance, related compounds have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound may share similar properties.

Case Studies

  • Antibacterial Activity : A study on pyrrolidine derivatives showed that certain modifications led to increased antibacterial potency against pathogens like Pseudomonas aeruginosa . This raises the possibility that 3-Methoxycarbonyl derivatives might also exhibit significant antibacterial properties.
  • Arginase Inhibition : Research into related amino acid derivatives has identified potent arginase inhibitors with IC50 values in the nanomolar range . Such findings suggest that the structural features of 3-Methoxycarbonyl derivatives could be optimized for similar inhibitory effects.

Safety and Handling

Safety data indicates that this compound may cause skin and eye irritation. Appropriate handling precautions should be observed when working with this substance to mitigate potential hazards.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 3-Methoxycarbonyl-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid, and how can side reactions be minimized?

  • Methodological Answer : The synthesis typically involves multi-step protocols, including:

  • Protection of the pyrrolidine ring : Use of tert-butoxycarbonyl (Boc) groups to protect reactive amine sites, as seen in structurally related compounds .
  • Esterification : Methoxycarbonyl introduction via nucleophilic acyl substitution under anhydrous conditions to avoid hydrolysis.
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate intermediates .
  • Minimizing side reactions : Strict temperature control (0–5°C during Boc protection) and inert atmospheres (N₂/Ar) to prevent oxidation or unintended ring-opening .

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer :

  • Chromatography : High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm; retention time comparison against standards .
  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm substituent positions (e.g., tert-butyl group at δ 1.4 ppm, methoxycarbonyl at δ 3.7 ppm) .
  • FT-IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹), ester C=O (~1740 cm⁻¹) .
  • Elemental Analysis : Match calculated vs. observed C, H, N percentages (deviation <0.4% acceptable) .

Q. What are the recommended storage conditions to prevent degradation?

  • Methodological Answer :

  • Temperature : Store at –20°C in amber vials to limit thermal and photolytic degradation .
  • Humidity Control : Use desiccants (silica gel) in sealed containers; Boc groups are moisture-sensitive .
  • Stability Monitoring : Periodic TLC/HPLC checks for decomposition (e.g., free carboxylic acid formation) .

Advanced Research Questions

Q. How can computational modeling optimize the stereochemical outcomes of reactions involving this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate transition-state energies to predict regioselectivity during esterification or Boc deprotection .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DCM vs. THF) on reaction pathways to minimize racemization .
  • Software Tools : Gaussian 16 or ORCA for energy minimization; PyMOL for visualizing steric hindrance at the pyrrolidine ring .

Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?

  • Methodological Answer :

  • Batch Comparison : Run parallel NMR (500 MHz, DMSO-d6) and HPLC analyses to identify impurities (e.g., residual starting materials) .
  • Isotopic Labeling : Use ¹³C-labeled Boc groups to trace unexpected peaks in NMR spectra .
  • X-ray Crystallography : Resolve ambiguous stereochemistry by growing single crystals (solvent: ethyl acetate/hexane) and analyzing diffraction patterns .

Q. How do pH and solvent polarity influence the compound’s reactivity in nucleophilic acyl substitution?

  • Methodological Answer :

  • pH Studies : Conduct reactions in buffered solutions (pH 4–7) to balance nucleophile activation and ester stability .
  • Solvent Screening : Compare DMF (polar aprotic) vs. THF (less polar) to assess reaction rates (monitored by TLC every 30 min) .
  • Kinetic Profiling : Use stopped-flow UV-Vis spectroscopy to measure intermediate formation rates under varying conditions .

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